molecular formula C11H8BrNO B2573903 1-(7-Bromoquinolin-4-YL)ethanone CAS No. 1416439-88-7

1-(7-Bromoquinolin-4-YL)ethanone

Cat. No.: B2573903
CAS No.: 1416439-88-7
M. Wt: 250.095
InChI Key: FHXXHGSCUIJZJZ-UHFFFAOYSA-N
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Description

1-(7-Bromoquinolin-4-YL)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.095 g/mol. It features a quinoline ring substituted with a bromine atom at the 7th position and an ethanone group at the 4th position. This compound is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromoquinolin-4-YL)ethanone typically involves the bromination of quinoline derivatives. One common method includes the bromination of 4-quinolinone using N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromoquinolin-4-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of 1-(7-bromoquinolin-4-yl)carboxylic acid.

    Reduction: Formation of 1-(7-bromoquinolin-4-yl)ethanol.

Scientific Research Applications

1-(7-Bromoquinolin-4-YL)ethanone has several scientific research applications:

    Medicinal Chemistry: The quinoline ring is a common scaffold in bioactive molecules, including antimalarial drugs, anti-cancer agents, and anticonvulsants.

    Material Science:

    Biological Studies: The compound can be used as a probe or intermediate in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinolin-4-YL)ethanone is primarily related to its ability to interact with biological targets through its quinoline ring and bromine substituent. The quinoline ring can intercalate with DNA, while the bromine atom can participate in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Chloroquinolin-4-YL)ethanone
  • 1-(7-Fluoroquinolin-4-YL)ethanone
  • 1-(7-Iodoquinolin-4-YL)ethanone

Uniqueness

1-(7-Bromoquinolin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogenated quinoline derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(7-bromoquinolin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXXHGSCUIJZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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